molecular formula C8H8BrNO3 B13039064 (2s)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

(2s)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

Cat. No.: B13039064
M. Wt: 246.06 g/mol
InChI Key: UIEIWONPBWLZGX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • “(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid” is an amino acid derivative.
  • Its structure includes an amino group (NH₂), a carboxylic acid group (COOH), and a phenolic hydroxyl group (OH).
  • The compound is a chiral molecule, with the (S)-stereoisomer being the naturally occurring form.
  • It is a derivative of tyrosine, an essential amino acid involved in protein synthesis and neurotransmitter production.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in peptide synthesis and drug development.

      Biology: Investigated for its role in protein structure and function.

      Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

      Molecular Targets: Tyrosine kinases, enzymes involved in cell signaling pathways.

      Pathways: Inhibition of tyrosine kinases disrupts cellular signaling, affecting processes like cell growth, differentiation, and apoptosis.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 3-bromo-L-tyrosine’s bromine substitution imparts distinct chemical properties and potential biological effects.

    Remember that this compound’s research is ongoing, and its applications continue to evolve

    Properties

    Molecular Formula

    C8H8BrNO3

    Molecular Weight

    246.06 g/mol

    IUPAC Name

    (2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

    InChI

    InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1

    InChI Key

    UIEIWONPBWLZGX-ZETCQYMHSA-N

    Isomeric SMILES

    C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O

    Canonical SMILES

    C1=CC(=C(C=C1C(C(=O)O)N)Br)O

    Origin of Product

    United States

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